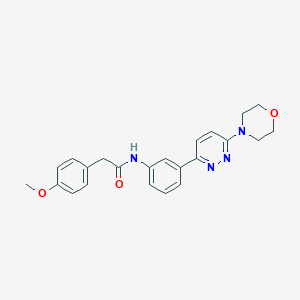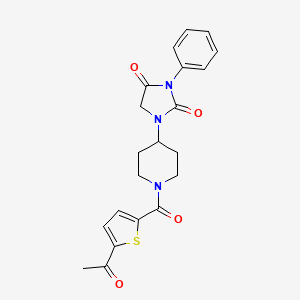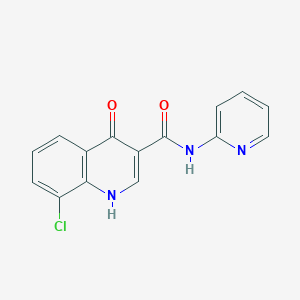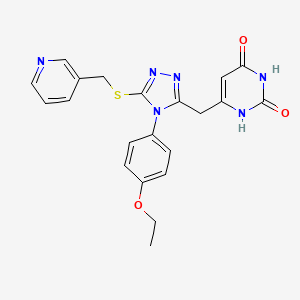![molecular formula C13H14N4O5 B3002340 Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899997-60-5](/img/structure/B3002340.png)
Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” is a chemical compound with the molecular formula C13H14N4O5 and a molecular weight of 306.278. It’s a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” is based on the oxazole nucleus, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Wissenschaftliche Forschungsanwendungen
Synthesis of Fused-Ring Heterocycles :
- Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate, as part of the oxazole family, is involved in the synthesis of complex fused-ring heterocycles, essential in organic chemistry and material science. Silva, Henry, and Pittman (2012) demonstrate the reactivity of keto–enol tautomers derived from various methyl-substituted oxazoles, leading to the creation of unique heterocyclic compounds (Silva, Henry, & Pittman, 2012).
Anticancer and Antimicrobial Agents :
- The structural analogues of oxazole, including the trimethyl-1,3-oxazole, have been explored for their potential in anticancer and antimicrobial activities. Katariya, Vennapu, and Shah (2021) synthesized oxazole clubbed pyridyl-pyrazolines, showing significant results in anticancer and antimicrobial applications (Katariya, Vennapu, & Shah, 2021).
Synthesis of Novel Heterocyclic Derivatives :
- Research by Prokopenko et al. (2010) highlights the synthesis of novel derivatives from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, showing the versatility of oxazole derivatives in creating new chemical entities (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Development of Fungicidal Agents :
- The derivatives of methyl-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetate, closely related to oxazole compounds, have been synthesized and shown to exhibit fungicidal activities, as demonstrated by Zhou Wen-ming (2011). This suggests potential agricultural applications of similar oxazole derivatives (Zhou Wen-ming, 2011).
Synthesis of Analgesic and Anti-inflammatory Compounds :
- Derivatives containing the oxazole structure, such as 5-methyl-2-benzoxazolinones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. This research by Salgın-Gökşen et al. (2007) indicates the potential medicinal applications of oxazole derivatives (Salgın-Gökşen, Gökhan-Kelekçi, Göktaş, Köysal, Kiliç, Işık, Aktay, & Ozalp, 2007).
Zukünftige Richtungen
The future directions of research on “Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” and similar oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . The diverse biological potential of oxazole derivatives makes them valuable for medical applications .
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites, causing conformational changes that affect the target’s function . .
Biochemical Pathways
Given its structure, it may be involved in nucleotide metabolism or other related pathways
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that the compound could induce changes in cellular signaling, gene expression, or other cellular processes . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Eigenschaften
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-6-7(2)22-12-14-10-9(17(6)12)11(19)16(5-8(18)21-4)13(20)15(10)3/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWKKVVEUHGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1,6,7-trimethyl-2,4-dioxo-1,4-dihydro[1,3]oxazolo[2,3-f]purin-3(2H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)


![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)



![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)
![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)
